N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine
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Overview
Description
N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, an ethylpyrazolylmethyl group, and a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Synthesis of the Ethylpyrazolylmethyl Group: This involves the alkylation of pyrazole with an ethyl halide under basic conditions.
Coupling of the Two Fragments: The cyclopropylmethyl and ethylpyrazolylmethyl groups are coupled using a suitable linker, such as a propargylamine derivative, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the alkyne group.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-yn-1-amine
- N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-3-yl)methyl]prop-2-yn-1-amine
- N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-5-yl)methyl]prop-2-yn-1-amine
Uniqueness
N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine is unique due to the specific positioning of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-3-7-15(9-12-5-6-12)10-13-8-14-16(4-2)11-13/h1,8,11-12H,4-7,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALLMISRTHQTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC#C)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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